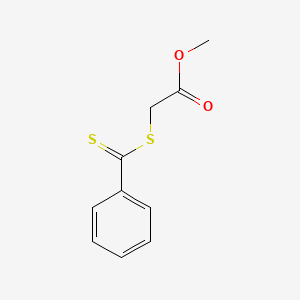
5-(1-Aminoethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a phenol group, an aminoethyl group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . Another method involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their efficiency and selectivity. Engineered transaminases are employed to achieve high conversion rates and enantiomeric purity, making the process cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include quinones, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) involves its interaction with various molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological pathways and reactions. The presence of the aminoethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity as a chiral solvating agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 5-(1-aminoethyl)-2-methoxy-, (S)-(9CI): The enantiomer of the compound, differing in the spatial arrangement of the aminoethyl group.
Phenol, 4-(1-aminoethyl)-2-methoxy-: A positional isomer with the aminoethyl group at the para position.
Phenol, 5-(1-aminoethyl)-3-methoxy-: Another positional isomer with the methoxy group at the meta position.
Uniqueness
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
5-(1-aminoethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,11H,10H2,1-2H3 |
Clé InChI |
DZLWXRQGMAKTBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC)O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-bromophenyl)pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8609988.png)
![N-Cyano-N'-{2-[(2,4-dinitrophenyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B8609994.png)
![6,7-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B8609999.png)
![1-[2-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B8610006.png)





![4-ethoxy-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8610068.png)




